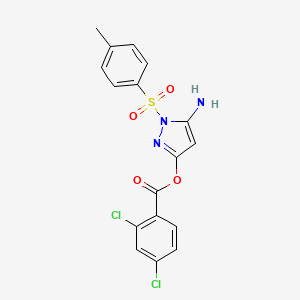

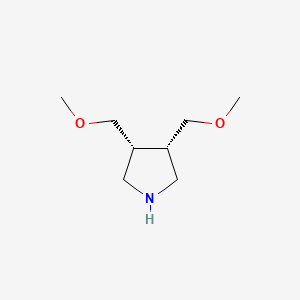

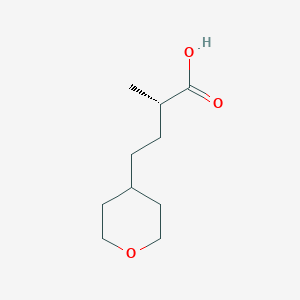

![molecular formula C17H16FN3O2S2 B2551903 N-(4-fluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 1252817-23-4](/img/structure/B2551903.png)

N-(4-fluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(4-fluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a novel molecule with potential antiviral properties. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds with related structures and functionalities. For instance, the antiviral molecule 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide has been synthesized and characterized, showing promising results against SARS-CoV-2 protein .

Synthesis Analysis

The synthesis of related compounds involves the use of fluorinating agents and the formation of sulfanyl acetamide structures. For example, perfluoro-[N-(4-pyridyl)acetamide] has been used as a fluorinating agent under mild conditions . Although the synthesis of the exact compound is not detailed, the methodologies used for similar compounds suggest that controlled fluorination and the formation of sulfanyl acetamide linkages are key steps in the synthesis process.

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques and quantum chemical calculations. For instance, vibrational spectroscopic signatures of N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide have been obtained, and the effects of rehybridization and hyperconjugation on the molecule's structure have been studied . The optimized geometry often shows non-planarity between the phenyl ring and the pyrimidine ring, which is likely to be a feature of the compound as well.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored through their interactions with various substrates. The fluorinating agent mentioned earlier is capable of fluorinating a range of organic molecules, indicating that the fluorophenyl moiety in the compound of interest may also exhibit electrophilic characteristics . Additionally, the presence of the sulfanyl acetamide group suggests potential for further chemical transformations, such as the formation of metal complexes, as seen with dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)-sulfonyl]phenyl}acetamide)copper(II) .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated through spectroscopic methods and computational models. The vibrational spectra, including FT-IR and FT-Raman, provide insights into the bonding and structure of the molecules . The presence of strong hydrogen-bonded interactions and weak intramolecular interactions has been revealed through NBO analysis . The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, have been predicted to assess the drug-likeness of these molecules .

Wissenschaftliche Forschungsanwendungen

Potent Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase

Research has identified this compound as part of a class of potent dual inhibitors targeting both thymidylate synthase (TS) and dihydrofolate reductase (DHFR). This dual inhibitory action makes it a significant compound for cancer therapy research. It has demonstrated exceptional potency against human TS and DHFR, highlighting its potential for therapeutic applications in cancer treatment (Gangjee et al., 2008).

Molecular Docking and Antiviral Potency Against SARS-CoV-2

Another study focused on the compound's antiviral properties, particularly against SARS-CoV-2. Through molecular docking studies, it was found that the compound could irreversibly interact with SARS-CoV-2 protease, indicating its potential as an antiviral agent. This research opens avenues for its use in treating COVID-19 and related coronaviruses (Mary et al., 2020).

Crystallographic Studies and Structural Analysis

Crystallographic studies have been conducted to understand the structural properties of similar compounds, revealing details about their conformation and intramolecular interactions. Such studies are crucial for drug design, allowing researchers to optimize interactions with biological targets (Subasri et al., 2016).

Radioligand Development for PET Imaging

The compound has been part of studies aimed at developing selective radioligands for imaging the translocator protein (18 kDa) with PET. This research is important for diagnosing and studying diseases associated with neuroinflammation and mitochondrial dysfunction (Dollé et al., 2008).

Synthetic Methods and Spectral Characterization

Research into new synthetic methods and the spectral characterization of related compounds has provided valuable insights into their chemical properties and potential applications in pharmacology. This includes studies on their interactions with biological molecules like bovine serum albumin, which is essential for assessing their pharmacokinetic properties (Zaki et al., 2017).

Eigenschaften

IUPAC Name |

N-(4-fluorophenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O2S2/c1-2-8-21-16(23)15-13(7-9-24-15)20-17(21)25-10-14(22)19-12-5-3-11(18)4-6-12/h3-7,9H,2,8,10H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABYZVPVWCTTRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

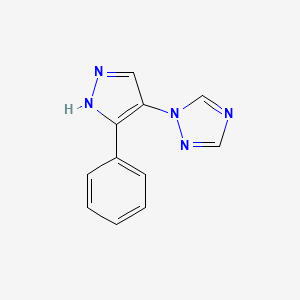

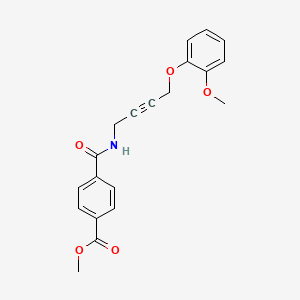

![2-Cyclopropyl-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine dihydrochloride](/img/structure/B2551825.png)

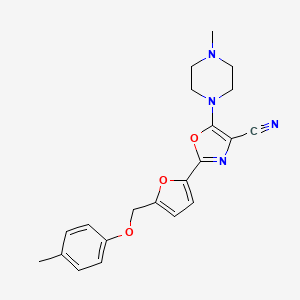

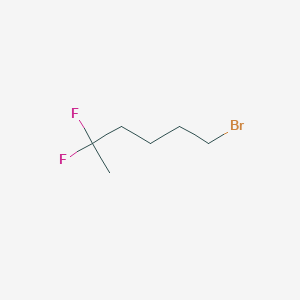

![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2551826.png)

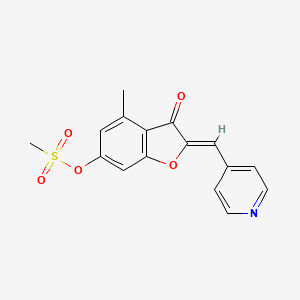

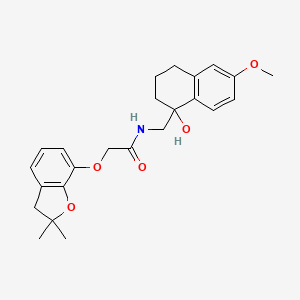

![Potassium 4-(thieno[3,2-b]pyridin-7-yl)benzoate](/img/structure/B2551827.png)

![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-(trifluoromethoxy)phenyl)azetidine-3-carboxamide](/img/structure/B2551838.png)

![5-((4-Ethoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2551839.png)